molecular formula C20H17N5O B2425676 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide CAS No. 321385-62-0

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide

Cat. No.: B2425676
CAS No.: 321385-62-0
M. Wt: 343.39
InChI Key: MIPNUAYDWAOZHA-UHFFFAOYSA-N
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Description

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a synthetic organic compound that features a unique combination of imidazole, phenyl, and pyrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The initial step involves the preparation of 4-(1H-imidazol-1-yl)benzaldehyde. This can be achieved through the reaction of 4-bromobenzaldehyde with imidazole in the presence of a base such as potassium carbonate.

  • Synthesis of the Pyrazole Core: : The next step is the formation of the pyrazole ring. This can be done by reacting 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

  • Coupling Reaction: : The final step involves the coupling of the imidazole derivative with the pyrazole core. This can be achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and phenyl rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

  • Industry: : It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease processes.

  • Pathways Involved: : The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response. This can lead to the inhibition of cancer cell growth or the suppression of microbial infections.

Comparison with Similar Compounds

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
    • 4-(1H-imidazol-1-yl)benzaldehyde
    • 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • Uniqueness: : The unique combination of imidazole, phenyl, and pyrazole moieties in this compound provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-imidazol-1-ylphenyl)-N-(4-methylphenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-15-2-6-17(7-3-15)22-20(26)25-12-10-19(23-25)16-4-8-18(9-5-16)24-13-11-21-14-24/h2-14H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPNUAYDWAOZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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